molecular formula C19H16O3 B097509 7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol CAS No. 16053-72-8

7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol

Cat. No.: B097509
CAS No.: 16053-72-8
M. Wt: 292.3 g/mol
InChI Key: IAVXTYVFOYQFLN-UHFFFAOYSA-N
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Description

7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol is a polycyclic aromatic hydrocarbon derivative This compound is characterized by the presence of a hydroxymethyl group and two hydroxyl groups attached to the benzo[a]anthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol typically involves the hydrogenation of 9-anthracenecarboxaldehyde . This process requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens, acids, and bases are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studies have explored its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a tool in drug development.

    Industry: It is utilized in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol involves its interaction with molecular targets such as enzymes and receptors. It can act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate binding and catalytic activity . Additionally, it may function as an allosteric inhibitor, binding to a distinct site on the enzyme and altering its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

16053-72-8

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

7-(hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol

InChI

InChI=1S/C19H16O3/c20-10-16-14-7-5-11-3-1-2-4-13(11)15(14)9-12-6-8-17(21)19(22)18(12)16/h1-9,17,19-22H,10H2

InChI Key

IAVXTYVFOYQFLN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O

Synonyms

7-hydroxymethylbenz(a)anthracene-8,9-dihydrodiol
7-OHMBA-8,9

Origin of Product

United States

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